Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a complex organic compound with the molecular formula C20H20N2O2S. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydroisoquinoline moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate can be compared with similar compounds such as:
Methyl 2-((4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate: This compound has a phenyl group instead of a methyl group, which may result in different chemical and biological properties.
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)propanoate: This compound has a propanoate group instead of an acetate group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-9-10-5-3-4-6-11(10)12(7-15)14(16-9)19-8-13(17)18-2/h3-6,8H2,1-2H3 |
InChI Key |
ISMSXBULEWCSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC(=O)OC)C#N |
Origin of Product |
United States |
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